3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18268290
Molecular Formula: C9H9BrCl2O3S
Molecular Weight: 348.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrCl2O3S |
|---|---|
| Molecular Weight | 348.04 g/mol |
| IUPAC Name | 3-(5-bromo-2-chlorophenoxy)propane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H9BrCl2O3S/c10-7-2-3-8(11)9(6-7)15-4-1-5-16(12,13)14/h2-3,6H,1,4-5H2 |
| Standard InChI Key | QHPVCTOHMQXBMM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)OCCCS(=O)(=O)Cl)Cl |
Introduction
3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride is a complex organic compound featuring a sulfonyl chloride functional group, which is crucial in organic synthesis. Its molecular structure includes a propane chain linking the sulfonyl chloride group to a phenoxy ring, with bromine and chlorine substituents on the aromatic ring. This arrangement enhances its reactivity and potential biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Synthesis and Applications
The synthesis of 3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride typically involves a multi-step process that may include the reaction of appropriate precursors in the presence of bases or catalysts. This compound is significant in organic synthesis due to its ability to form various derivatives through reactions with nucleophiles.
Applications:
-
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, where its reactivity can be leveraged to introduce specific functional groups.
-
Agrochemicals: Similar to pharmaceuticals, it is used in the synthesis of compounds with potential biological activity against pests or weeds.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride. These include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 3-(4-Bromo-3-chlorophenoxy)propane-1-sulfonyl chloride | Not specified | 348.04 | Similar structure with different halogen placement |
| 5-Bromo-2-chlorothiophene-3-sulfonyl chloride | Not specified | 295.99 | Contains thiophene instead of phenol |
| 3-Bromo-2-chloropyridine-5-sulfonyl chloride | C5H2BrCl2NO2S | 290.94 | Contains a pyridine ring |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume